2-[(4-Nitrobenzoyl)amino]benzoic acid
Description
2-[(4-Nitrobenzoyl)amino]benzoic acid (CAS 6345-04-6) is a benzoic acid derivative with the molecular formula C₁₄H₁₀N₂O₅ and a molecular weight of 286.25 g/mol . Its structure consists of a benzoic acid backbone substituted at the 2-position by an amino group linked to a 4-nitrobenzoyl moiety.
The synthesis of this compound typically involves coupling reactions between 4-nitrobenzoyl chloride and 2-aminobenzoic acid under basic conditions. Crystallographic studies of related compounds, such as 4-((4-nitrobenzoyl)amino)benzoic acid, confirm the planar arrangement of the aromatic rings and intramolecular hydrogen bonding between the amide and carboxylic acid groups .
Properties
IUPAC Name |
2-[(4-nitrobenzoyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(9-5-7-10(8-6-9)16(20)21)15-12-4-2-1-3-11(12)14(18)19/h1-8H,(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYYRWFTRXRAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287520 | |
| Record name | 2-[(4-Nitrobenzoyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-04-6 | |
| Record name | NSC51434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(4-Nitrobenzoyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-nitrobenzoyl)anthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-[(4-Nitrobenzoyl)amino]benzoic acid typically involves the reaction of 4-nitrobenzoic acid with 2-aminobenzoic acid under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-[(4-Nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
Scientific Research Applications
2-[(4-Nitrobenzoyl)amino]benzoic acid serves as a versatile building block in chemical synthesis and has been utilized in various research contexts:
- Synthesis of Complex Molecules : The compound acts as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including reduction, substitution, and hydrolysis.
- Proteomics Research : In biological studies, it is used to investigate protein interactions and functions. The compound's ability to modify protein activity makes it valuable in proteomics.
- Enzyme Inhibition Studies : It has been studied for its potential to inhibit glycogen phosphorylase, an enzyme involved in glycogen metabolism. This inhibition may have implications for metabolic disorders.
The biological activity of this compound is significant and includes:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies indicate a minimum inhibitory concentration (MIC) that highlights its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies show cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound appears to induce apoptosis in these cells, suggesting a promising avenue for cancer therapy.
- Anti-inflammatory Effects : Similar compounds have been reported to inhibit nitric oxide production in macrophages, indicating potential anti-inflammatory properties that could be explored further.
Antibacterial Efficacy
In vitro studies have demonstrated that this compound exhibits significant antibacterial properties. Research indicates that the presence of the nitro group enhances antimicrobial effects by interfering with bacterial cell wall synthesis and metabolic pathways. For instance:
- A study highlighted its effectiveness against various strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant bacterial infections.
Anticancer Activity
Research has also focused on the anticancer properties of this compound. For example:
Mechanism of Action
The mechanism of action of 2-[(4-Nitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The benzoyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(4-nitrobenzoyl)amino]benzoic acid with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Positional Isomers
- 4-[(4-Nitrobenzoyl)amino]benzoic acid (CAS 19717-14-7): This positional isomer differs in the substitution site of the nitrobenzoyl group (4-position instead of 2-position).
- 3-[(3-Nitrobenzoyl)amino]benzoic acid (CAS 106590-58-3): The meta-nitro substitution on the benzoyl group disrupts electronic conjugation, leading to weaker hydrogen-bonding interactions compared to the para-nitro analog .
Functional Group Variations
- 2-[(4-Fluorobenzoyl)(methyl)amino]benzoic acid (C₁₅H₁₂FNO₃): The replacement of the nitro group with fluorine and the addition of a methyl group on the amide nitrogen increase lipophilicity (logP ≈ 2.1) and reduce acidity, making this compound more membrane-permeable .
- 2-[([1,1′-Biphenyl]-4-ylsulfonyl)amino]-benzoic acid: The sulfonamide group enhances acidity (pKa ~3.5) and introduces stronger hydrogen-bond acceptor properties compared to the amide group in this compound .
Substituent Effects on Physicochemical Properties
Biological Activity
2-[(4-Nitrobenzoyl)amino]benzoic acid, with the molecular formula CHNO, is an organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.
Overview of Biological Activity
Mechanism of Action
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It is hypothesized to inhibit glycogen phosphorylase, an enzyme involved in glycogen metabolism, which may have implications in metabolic disorders. Additionally, the nitro group present in the compound can undergo reduction reactions, potentially leading to the formation of reactive intermediates that may interact with cellular macromolecules.
Therapeutic Applications
Research indicates that derivatives of this compound exhibit significant biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies suggest a minimum inhibitory concentration (MIC) that indicates its potential as an antimicrobial agent .
- Anticancer Properties : Preliminary studies have demonstrated cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. The compound's ability to induce apoptosis in these cells suggests a promising avenue for cancer therapy .
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to inhibit nitric oxide production in macrophages, indicating potential anti-inflammatory properties .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Amino-4-nitrobenzoic acid | Structure | Moderate antibacterial activity |
| 4-Nitrobenzoic acid | Structure | Antimicrobial and antifungal properties |
| 2-[(4-Nitrobenzoyl)pyrrolidine-2-amido]benzoic acid | N/A | Enhanced anticancer activity due to pyrrolidine moiety |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various derivatives of benzoic acids demonstrated that this compound exhibited significant inhibition against MRSA with an IC value comparable to standard antibiotics .
- Cytotoxicity Assessment : In vitro assays revealed that this compound had IC values ranging from 15 µM to 25 µM against HepG2 cell lines, indicating a potent cytotoxic effect. This suggests its potential use as a lead compound in the development of anticancer therapies .
- Anti-inflammatory Mechanism : In a study evaluating the anti-inflammatory properties of various nitro-substituted compounds, it was found that this compound significantly reduced NO production in LPS-stimulated RAW 264.7 macrophage cells, aligning with findings from other studies on similar compounds .
Q & A
Q. What are the recommended methods for synthesizing 2-[(4-Nitrobenzoyl)amino]benzoic acid while ensuring high yield and purity?
To synthesize this compound, researchers often employ multi-step reactions involving nitration, coupling, and hydrolysis. Key steps include:
- Nitrobenzoylation : Reacting 4-nitrobenzoic acid derivatives with aminobenzoic acid precursors under acidic or basic conditions.
- Catalytic Hydrogenation : For intermediates requiring nitro group reduction, use palladium-carbon (Pd/C) catalysts in solvents like methanol or ethanol .
- Analytical Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC). Structural integrity is verified using NMR and mass spectrometry (MS) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Spectroscopic Methods : Use NMR to confirm substituent positions and integration ratios. Infrared (IR) spectroscopy identifies functional groups like the nitro (–NO) and carboxylic acid (–COOH) moieties .
- Chromatography : HPLC with UV detection ensures purity (>98%), while gas chromatography-mass spectrometry (GC-MS) detects volatile impurities .
- Elemental Analysis : Quantify carbon, hydrogen, and nitrogen content to validate stoichiometry .
Advanced Research Questions
Q. What strategies resolve data contradictions in crystallographic analysis of this compound?
Crystallographic discrepancies (e.g., unit cell parameters vs. density functional theory predictions) require:
- Software Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data to optimize atomic displacement parameters. Cross-validate with SHELXS/SHELXD for phase resolution .
- Twinned Data Handling : For twinned crystals, apply SHELXPRO’s twin law algorithms to deconvolute overlapping reflections .
- Validation Tools : Utilize PLATON or Mercury to check for missed symmetry or hydrogen bonding inconsistencies .
Q. How does the nitro group at the 4-position of the benzoyl moiety influence the compound’s physicochemical properties?
- Electronic Effects : The nitro group’s electron-withdrawing nature reduces electron density on the aromatic ring, altering acidity (pKa) of the carboxylic acid group. Measure via potentiometric titration .
- Solubility : Compare solubility in polar (e.g., DMSO) vs. nonpolar solvents using UV-Vis spectroscopy. Nitro groups typically decrease solubility in aqueous media .
- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal decomposition profiles influenced by nitro group stability .
Q. What methodological approaches are used to study polymorphic forms of this compound?
- Spectroscopic Differentiation : Raman spectroscopy identifies polymorph-specific vibrational modes (e.g., nitro group stretching at ~1520 cm) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves lattice parameters, while powder XRD (PXRD) tracks phase transitions under thermal stress .
- Co-crystallization Screening : Screen with co-formers (e.g., amines) in varying solvents to isolate stable co-crystals. Analyze hydrogen-bonding networks via Hirshfeld surfaces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
